molecular formula C3H7O3P-2 B8516399 Dimethylmethanephosphonate

Dimethylmethanephosphonate

Cat. No. B8516399
M. Wt: 122.06 g/mol
InChI Key: ATLPLEZDTSBZQG-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Patent
US04259495

Procedure details

A suspension of 12.8 g (0.05 mol) of pentachloropyridine and 4.1 g (0.062 gram atom) of zinc dust in 120 ml of dimethylmethanephosphonate is heated with stirring to 80° C. There is then added dropwise within 15 minutes a solution of 13.76 g (0.075 mol) of the tetramethylammonium salt of methanephosphonic acid monomethyl ester in 30 ml of water. The mixture is subsequently filtered hot, the filter residue is washed with 30 ml of dimethylmethanephosphonate, and the filtrate is poured into 600 ml of ice water containing 12.5 ml of concentrated hydrochloric acid. The resulting white crystal suspension is stirred for 30 minutes; it is then filtered, and the filter residue is washed with water and dried to yield 9.95 g (90% of theory) of crude 2,3,5,6-tetrachloropyridine, m.p. 87.5° to 89° C., which contains, according to gas-chromatographical analysis, 96.9% of 2,3,5,6-tetrachloropyridine, 1.6% of 2,3,5-trichloropyridine, 0.9% of 2,3,6 -trichloropyridine and 0.6% of pentachloropyridine.
Quantity
12.8 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
4.1 g
Type
catalyst
Reaction Step One
Quantity
13.76 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]([Cl:8])[C:5]([Cl:9])=[C:4](Cl)[C:3]=1[Cl:11].C[N+](C)(C)C.COP(C)(=O)O>CC(C)P([O-])(=O)[O-].O.[Zn]>[Cl:8][C:6]1[C:5]([Cl:9])=[CH:4][C:3]([Cl:11])=[C:2]([Cl:1])[N:7]=1

Inputs

Step One
Name
Quantity
12.8 g
Type
reactant
Smiles
ClC1=C(C(=C(C(=N1)Cl)Cl)Cl)Cl
Name
Quantity
120 mL
Type
solvent
Smiles
CC(P([O-])(=O)[O-])C
Name
Quantity
4.1 g
Type
catalyst
Smiles
[Zn]
Step Two
Name
Quantity
13.76 g
Type
reactant
Smiles
C[N+](C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COP(O)(=O)C
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
with stirring to 80° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
WASH
Type
WASH
Details
the filter residue is washed with 30 ml of dimethylmethanephosphonate
ADDITION
Type
ADDITION
Details
the filtrate is poured into 600 ml of ice water containing 12.5 ml of concentrated hydrochloric acid
STIRRING
Type
STIRRING
Details
The resulting white crystal suspension is stirred for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
it is then filtered
WASH
Type
WASH
Details
the filter residue is washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=C(C=C1Cl)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 9.95 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 91.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.